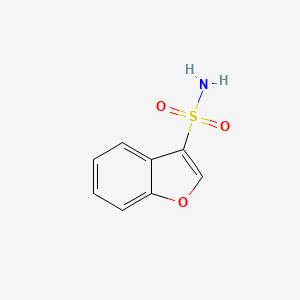

3-Benzofuransulfonamide

Overview

Description

3-Benzofuransulfonamide is a synthetic compound derived from the benzofuran family. Benzofuran compounds are known for their diverse biological and pharmacological activities. The unique structure of this compound, which includes a benzofuran ring fused with a sulfonamide group, makes it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzofuransulfonamide typically involves the reaction of benzofuran with sulfonamide derivatives. One common method includes the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

3-Benzofuransulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 3-Benzofuransulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Benzofuran: Shares the benzofuran ring but lacks the sulfonamide group.

Sulfonamide: Contains the sulfonamide group but lacks the benzofuran ring.

Benzofuransulfonate: Similar structure but with a sulfonate group instead of a sulfonamide group.

Uniqueness: 3-Benzofuransulfonamide’s unique combination of the benzofuran ring and sulfonamide group provides it with distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to its individual components.

Biological Activity

3-Benzofuransulfonamide, a compound within the benzofuran family, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzofuran core with a sulfonamide functional group. This structure contributes to its unique chemical properties and biological activities. The presence of the sulfonamide moiety is particularly significant, as it enhances the compound's interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance, compounds related to this class have shown significant antiproliferative activity against various cancer cell lines. In vitro studies reported IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating strong cytotoxic effects while displaying minimal toxicity towards normal cell lines like HEK-293 .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Toxicity to HEK-293 |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | 5.2 - 22.2 | Low |

| Other derivatives | Various (e.g., SKOV-3) | Varies | Moderate |

Kinase Inhibition

This compound and its derivatives have been evaluated for their kinase inhibitory activity. One study found that a related compound exhibited selective inhibition against several kinases, which are critical in cancer progression and treatment resistance . The screening involved nine different kinases, demonstrating the potential of these compounds in targeted cancer therapies.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Apoptosis Induction : Research indicates that at concentrations around 5 μM, some derivatives can induce apoptosis in cancer cells by activating intrinsic pathways .

- Inhibition of Tumor Growth : Compounds have been shown to inhibit tumor growth through various mechanisms, including disruption of cell cycle progression and modulation of signaling pathways associated with survival and proliferation.

- Interaction with Protein Targets : The sulfonamide group enhances binding affinity to specific protein targets, including enzymes involved in cancer metabolism and proliferation.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- Study on Antidiabetic Effects : Coumarin-based sulfonamides were noted for their effectiveness in treating Type 2 diabetes mellitus (T2DM) without causing adverse effects like weight gain or hypoglycemia . This suggests that benzofuran derivatives could similarly possess beneficial metabolic effects.

- 5-HT6 Receptor Antagonism : A derivative was identified as a potential antagonist of the 5-HT6 receptor, which plays a role in cognitive function and mood regulation . This finding opens avenues for exploring its use in psychiatric disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-Benzofuransulfonamide derivatives?

The synthesis of this compound derivatives typically involves coupling reactions between benzofuran precursors and sulfonamide-forming reagents. Key methods include:

- Carbodiimide-mediated coupling : Using reagents like EDCI and HOBt to activate carboxylic acids for amide bond formation, as demonstrated in the synthesis of benzenesulfonamide analogues (e.g., compound 35 in , yield: 37%) .

- Sulfonyl chloride intermediates : Reacting benzofuran derivatives with sulfonyl chlorides (e.g., compound 36 synthesized via method A, yield: 62%) .

- Multi-step functionalization : Sequential reactions such as oxidation, reduction, and substitution (e.g., Scheme 1 in using phthalic anhydride and methylamine) .

Table 1 : Example Synthetic Routes for Analogues

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide coupling | EDCI, HOBt, DCM, 0°C | 37–73% | |

| Sulfonylation | C6H5SO3H, 70°C | 53–62% |

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Structural validation relies on:

- ¹H/¹³C NMR : To identify proton environments and carbon frameworks (e.g., compound 35 in showed distinct aromatic and methylene signals) .

- Mass spectrometry (MS) : For molecular weight confirmation (e.g., used MS to verify sulfonamide derivatives) .

- Infrared (IR) spectroscopy : To detect functional groups like sulfonamide (S=O) and amide (C=O) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance carbodiimide-mediated coupling efficiency .

- Temperature control : Low temperatures (0–5°C) reduce side reactions during acid activation .

- Catalyst use : Triethylamine (Et3N) as a base improves nucleophilic substitution in sulfonylation steps .

- Purification methods : Column chromatography with gradient elution (e.g., silica gel, hexane/EtOAc) isolates pure products .

Q. What strategies are effective in resolving contradictory biological activity data for this compound analogues?

Contradictions arise from assay variability or structural nuances. Mitigation approaches include:

- Dose-response studies : Establish concentration-dependent effects (e.g., highlights enzyme inhibition variability with substituent changes) .

- Structural-activity relationship (SAR) analysis : Compare analogues with systematic substituent variations (e.g., ’s NLRP3 inhibitors showed potency shifts with chloro/methoxy groups) .

- Assay standardization : Replicate conditions (pH, temperature) across studies to minimize variability .

Q. How does the electronic environment of the benzofuran ring influence the sulfonamide group's reactivity?

Electron-withdrawing groups (e.g., -Cl, -CF3) on the benzofuran ring increase sulfonamide acidity, enhancing hydrogen-bonding interactions with biological targets. For example:

- NLRP3 inflammasome inhibition : Chloro-substituted derivatives (e.g., compound 35 ) showed stronger binding due to increased electrophilicity .

- Enzyme inhibition : Trifluoromethoxy groups (e.g., in ) improve metabolic stability and target affinity .

Q. What computational methods are recommended for predicting the binding affinity of this compound to therapeutic targets?

- Molecular docking : Tools like AutoDock Vina model interactions with NLRP3 (e.g., ’s benzenesulfonamides docked into the ATP-binding pocket) .

- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., ’s sulfonamide derivatives showed stable interactions with kinase domains) .

- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data .

Properties

IUPAC Name |

1-benzofuran-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJIGDHOUPBYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.